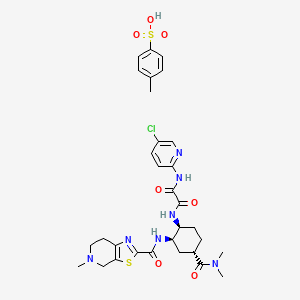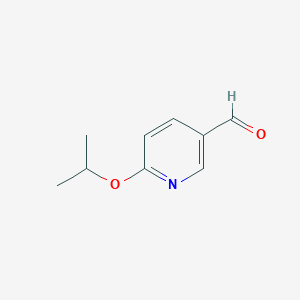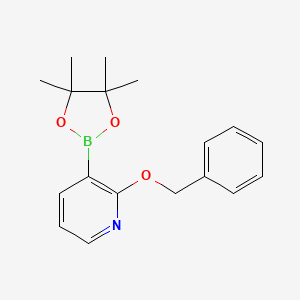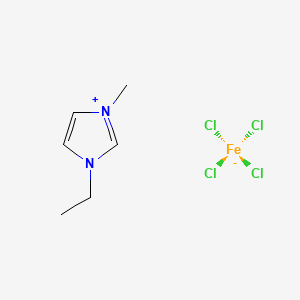
2-溴-3-氯-4-甲基吡啶
描述
2-Bromo-3-chloro-4-methylpyridine is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . Another method involves the catalytic protodeboronation of pinacol boronic esters . A specific synthesis method for 2-Bromo-3-chloro-4-methylpyridine is not available in the search results.Molecular Structure Analysis
The molecular formula of 2-Bromo-3-chloro-4-methylpyridine is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3-chloro-4-methylpyridine are not available in the search results, similar compounds like 4-Bromo-2-methylpyridine are used in various reactions. For example, it is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-chloro-4-methylpyridine include a boiling point of 78 °C at 3mmHg and a density of 1.544 g/mL at 25 °C . The refractive index is 1.561 .科学研究应用
合成和结构分析
2-溴-3-氯-4-甲基吡啶已被用于合成新化合物。例如,使用类似结构合成了一种席夫碱化合物,展示了其在创造具有潜在抗菌活性的新化学实体中的作用 (Wang, Nong, Sht, & Qi, 2008)。
对分子构型的影响
该化合物的衍生物,如4-甲基吡啶,已被研究以了解压力和温度如何影响钴(II)卤化物溶液中的分子构型。这项研究有助于理解不同环境条件下复杂分子行为 (K. Kojima, 1988)。
作为吡啶前体
与2-溴-3-氯-4-甲基吡啶密切相关的3-溴-2-氯-4-甲氧基吡啶已被开发为实用的2,3-吡啶前体。这揭示了它在生成取代吡啶以进行进一步化学反应中的重要性 (M. Walters, P. Carter, & Satyajit Banerjee, 1992)。
卤素交换反应
在探索卤素交换反应的研究中,类似2-溴-3-氯-4-甲基吡啶的衍生物如2-氯-6-甲基吡啶参与了导致卤素/卤素置换的反应。这表明了它在了解卤素原子在各种化学环境中的反应性中的作用 (M. Schlosser & F. Cottet, 2002)。
介电弛豫机制
对包括与2-溴-3-氯-4-甲基吡啶相关的结构在内的取代吡啶进行了研究,以了解它们的介电弛豫机制。这对于理解分子旋转及其在各种科学领域中的影响具有重要意义 (N. Mehrotra & M. Saxena, 1967)。
在晶体结构分析中的应用
该化合物及其衍生物还被用于分析晶体结构,展示了它们在晶体学和分子结构测定领域的实用性。例如,对包括相关化合物在内的单取代吡啶的振动光谱研究有助于理解它们的分子结构 (J.H.S. Green, W. Kynaston, & H. M. Paisley, 1963)。
安全和危害
2-Bromo-3-chloro-4-methylpyridine is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary target of 2-Bromo-3-chloro-4-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
2-Bromo-3-chloro-4-methylpyridine interacts with its target, the p38α MAP kinase, by inhibiting its function . This inhibition is achieved through competitive inhibition of the adenosine triphosphate (ATP) binding site of the kinase .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This suggests that 2-Bromo-3-chloro-4-methylpyridine plays a role in the regulation of inflammatory responses.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also a CYP1A2 inhibitor .
Result of Action
The inhibition of p38α MAP kinase by 2-Bromo-3-chloro-4-methylpyridine results in the modulation of cellular processes, particularly the release of pro-inflammatory cytokines . This could potentially lead to therapeutic effects in cytokine-driven diseases like rheumatoid arthritis or psoriasis .
生化分析
Biochemical Properties
2-Bromo-3-chloro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction between 2-Bromo-3-chloro-4-methylpyridine and p38α mitogen-activated protein kinase is characterized by the compound’s ability to inhibit the kinase’s activity, thereby affecting the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β .
Cellular Effects
2-Bromo-3-chloro-4-methylpyridine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s inhibition of p38α mitogen-activated protein kinase leads to a reduction in the production of pro-inflammatory cytokines, which can have downstream effects on cellular responses to inflammation and stress . Additionally, this compound may affect the expression of genes involved in inflammatory responses and cellular stress pathways.
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-chloro-4-methylpyridine involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by binding to the active site of p38α mitogen-activated protein kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to a decrease in the production of pro-inflammatory cytokines. Furthermore, 2-Bromo-3-chloro-4-methylpyridine may also influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-chloro-4-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-3-chloro-4-methylpyridine remains stable under specific storage conditions, such as in an inert atmosphere at temperatures between 2-8°C . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase and a continuous reduction in pro-inflammatory cytokine production .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-chloro-4-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effects on the kinase without inducing toxicity.
Metabolic Pathways
2-Bromo-3-chloro-4-methylpyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted from the body . These metabolic processes can affect the compound’s bioavailability and overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-chloro-4-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its accessibility to target enzymes and its overall effectiveness in modulating biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Bromo-3-chloro-4-methylpyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target enzymes and other biomolecules, thereby affecting its overall biochemical properties and cellular effects.
属性
IUPAC Name |
2-bromo-3-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRCRSMZFZRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660563 | |
| Record name | 2-Bromo-3-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-42-5 | |
| Record name | 2-Bromo-3-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















